3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate
Description
This compound is a highly specialized trichloroacetimidate derivative with a tetra-O-benzylated oxane (tetrahydropyran) backbone. Its structure features a 3,4,5-tris(benzyloxy) substitution pattern and a sixth position modified with a benzyloxymethyl group, creating a sterically hindered environment. The trichloroethanimidate moiety (Cl₃CC(=NH)O-) serves as a reactive glycosyl donor in carbohydrate chemistry, enabling stereoselective glycosylation reactions under mild acidic conditions . The compound is typically synthesized via activation of a hemiacetal intermediate with trichloroacetonitrile in the presence of a base, followed by benzylation to protect hydroxyl groups .
Properties
IUPAC Name |
[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 2,2,2-trichloroethanimidate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H36Cl3NO6/c37-36(38,39)35(40)46-34-33(44-24-29-19-11-4-12-20-29)32(43-23-28-17-9-3-10-18-28)31(42-22-27-15-7-2-8-16-27)30(45-34)25-41-21-26-13-5-1-6-14-26/h1-20,30-34,40H,21-25H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMICALCPRSCSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)OC(=N)C(Cl)(Cl)Cl)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H36Cl3NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate typically involves the protection of the hydroxyl groups of D-glucose with benzyl groups, followed by the formation of the trichloroacetimidate. The process can be summarized as follows:
Protection of Hydroxyl Groups: D-glucose is treated with benzyl chloride in the presence of a base such as sodium hydride to form 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
Formation of Trichloroacetimidate: The protected glucopyranose is then reacted with trichloroacetonitrile in the presence of a base such as potassium carbonate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate primarily undergoes glycosylation reactions, where it acts as a glycosyl donor. These reactions are crucial for forming glycosidic bonds in the synthesis of oligosaccharides and glycoconjugates.
Common Reagents and Conditions
Reagents: Common reagents include trichloroacetonitrile, potassium carbonate, and DBU.
Conditions: Reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the trichloroacetimidate group.
Major Products
The major products of glycosylation reactions involving this compound are glycosides, which are essential building blocks in the synthesis of complex carbohydrates.
Scientific Research Applications
2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate has several applications in scientific research:
Chemistry: It is used in the synthesis of oligosaccharides and glycoconjugates, which are important for studying carbohydrate-protein interactions.
Biology: The compound is used to create glycosylated molecules that can be used as probes or inhibitors in biological studies.
Medicine: It plays a role in the synthesis of glycosylated drugs and therapeutic agents.
Industry: The compound is used in the production of complex carbohydrates for various industrial applications
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-alpha-D-glucopyranosyl trichloroacetimidate involves the activation of the glycosyl donor through the trichloroacetimidate group. This activation facilitates the formation of a glycosidic bond with an acceptor molecule, resulting in the synthesis of glycosides. The molecular targets and pathways involved are primarily related to the formation of glycosidic bonds in carbohydrate chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Trichloroacetimidates are widely used in glycosylation due to their tunable reactivity. Below is a comparative analysis of structurally analogous compounds:
Structural and Functional Comparisons
Key Findings
Reactivity in Glycosylation: The target compound’s oxane core and tetra-benzylation confer greater steric protection compared to glucopyranose-based analogs (e.g., 2,3,4,6-tetra-O-benzyl glucopyranosyl trichloroacetimidate), resulting in slower activation but higher stereocontrol . Linear esters (e.g., Compound 9 ) lack the cyclic structure necessary for glycosylation, limiting their utility to peptide synthesis.
Solubility and Stability: The target compound’s solubility in nonpolar solvents (e.g., CH₂Cl₂) is superior to glucopyranose analogs due to its branched benzyl groups, though both require anhydrous handling . In contrast, Fmoc-protected compounds (e.g., Compound 11 ) exhibit polar solubility but lower thermal stability.
Synthetic Utility: Trichloroacetimidates generally outperform thioglycosides or phosphates in mild reaction conditions, but the target compound’s synthesis is more labor-intensive than glucopyranosyl analogs due to multi-step benzylation . Heptanedioate derivatives (e.g., Compound 9 ) require oxidative steps (TEMPO/NaClO₂) incompatible with acid-sensitive groups, limiting their scope .
Biological Activity
3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C34H36Cl3N2O6
- Molecular Weight : 590.02 g/mol
- CAS Number : 846539-16-0
Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
- Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that similar benzyloxy compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported between 10 to 50 µg/mL, indicating a potential for development as a new class of antibiotics .
- Anticancer Research : In vitro studies have shown that derivatives of this compound can induce apoptosis in breast cancer cell lines (MCF-7). The mechanism involves the activation of caspase pathways, leading to programmed cell death .
- Enzyme Interaction Studies : Virtual screening techniques have identified that compounds with similar structures can bind effectively to target enzymes such as phytoene desaturase (PDS), suggesting a role in herbicide development .
Data Table: Biological Activities
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Compounds like these often require thorough toxicological evaluations to ascertain their safety profile for potential therapeutic use. Current data on toxicity is limited; however, related compounds have shown moderate toxicity in animal models at high doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
